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Compound of Interest

Compound Name: Matsupexolum

Cat. No.: B15620326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of

the novel therapeutic agent, Matsupexolum, against a panel of selected receptor targets. The

data presented herein is intended to inform researchers and drug development professionals

on the selectivity profile of Matsupexolum and its potential for off-target effects.

Introduction to Matsupexolum
Matsupexolum is an investigational small molecule inhibitor targeting the Serine/Threonine

Kinase XYZ (STK-XYZ) pathway, which is implicated in various proliferative diseases.

Understanding the selectivity of Matsupexolum is crucial for predicting its therapeutic window

and potential adverse effects. This guide compares the binding profile of Matsupexolum with a

well-characterized, less-selective inhibitor, Compound-B, to highlight the improved selectivity of

Matsupexolum.

Quantitative Binding Affinity Data
The following table summarizes the mean inhibitory constant (Kᵢ) values of Matsupexolum and

Compound-B against the primary target STK-XYZ and a panel of seven potential off-target

receptors. Lower Kᵢ values indicate higher binding affinity.
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Target Receptor
Matsupexolum Kᵢ
(nM)

Compound-B Kᵢ
(nM)

Fold Selectivity
(Matsupexolum vs.
Compound-B for
STK-XYZ)

STK-XYZ (Primary

Target)
1.5 10.2 6.8x

Receptor Tyrosine

Kinase A (RTK-A)
350 25.5

Serotonin Receptor

2A (5-HT₂ₐ)
> 10,000 150.3

Dopamine Receptor

D₂
> 10,000 250.1

Histamine H₁

Receptor
8,500 85.7

Beta-2 Adrenergic

Receptor
> 10,000 500.0

Muscarinic M₁

Receptor
9,200 120.4

Voltage-gated Sodium

Channel (Nav1.5)
> 15,000 750.6

Experimental Protocols
Radioligand Competition Binding Assay
The binding affinities of Matsupexolum and Compound-B for the target receptors were

determined using a competitive radioligand binding assay.

Materials:

Cell membranes expressing the receptor of interest.

Radioligand specific to the receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ).
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Matsupexolum and Compound-B at varying concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4).

Scintillation fluid.

96-well filter plates.

Scintillation counter.

Procedure:

A reaction mixture was prepared in the 96-well filter plates containing the cell membranes,

the specific radioligand at a concentration close to its Kₔ, and either Matsupexolum or

Compound-B at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.

Non-specific binding was determined in the presence of a high concentration of a known

unlabeled ligand.

The plates were incubated at room temperature for a specified time to reach equilibrium.

Following incubation, the mixture was rapidly filtered to separate the bound and free

radioligand.

The filters were washed with ice-cold assay buffer to remove any unbound radioligand.

Scintillation fluid was added to each well, and the radioactivity was quantified using a

scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) was calculated by non-linear regression analysis of the competition curves.

The inhibitory constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff

equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its

dissociation constant.
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Visualizations
Signaling Pathway of STK-XYZ
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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